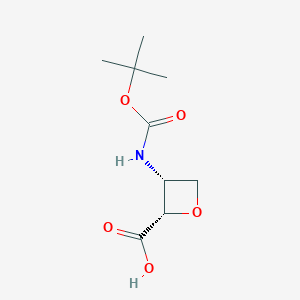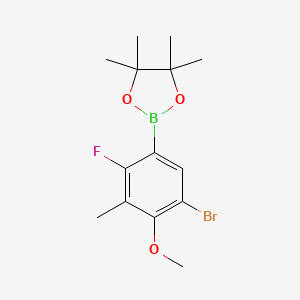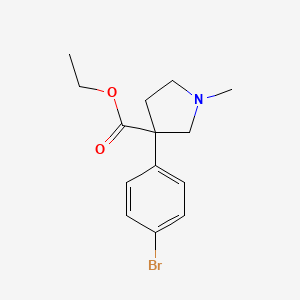
3-Butoxycarbonylaminophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxycarbonylaminophenylboronic acid, also known as 3-(N-Boc-amino)phenylboronic acid, is an organic compound with the molecular formula C11H16BNO4. This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their unique chemical properties and are widely used in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxycarbonylaminophenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxycarbonylaminophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted derivatives.
Scientific Research Applications
3-Butoxycarbonylaminophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butoxycarbonylaminophenylboronic acid involves its interaction with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting biomolecules . The compound’s ability to interact with specific molecular targets and pathways is being explored for therapeutic applications, particularly in cancer treatment .
Comparison with Similar Compounds
- 3-Aminophenylboronic acid
- 4-(N-Boc-amino)phenylboronic acid
- 3-Ethoxycarbonylphenylboronic acid
- 4-Aminophenylboronic acid pinacol ester
Comparison: 3-Butoxycarbonylaminophenylboronic acid is unique due to its Boc-protected amino group, which provides stability and allows for selective reactions. Compared to 3-Aminophenylboronic acid, the Boc-protected version is less reactive and more suitable for specific synthetic applications . The presence of the Boc group also makes it more versatile in medicinal chemistry, where protecting groups are often used to control reactivity and improve selectivity .
Properties
CAS No. |
1309980-75-3 |
|---|---|
Molecular Formula |
C11H16BNO4 |
Molecular Weight |
237.06 g/mol |
IUPAC Name |
[3-(butoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-2-3-7-17-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
XESUEUMDUBPYNR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)OCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)

![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)




![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)


